2-Hydroxy-6-methoxynaphthalene-1,4-dione
Overview
Description
2-Hydroxy-6-methoxynaphthalene-1,4-dione is an organic compound with the molecular formula C11H8O4. It is a derivative of naphthoquinone, characterized by the presence of hydroxyl and methoxy functional groups on the naphthalene ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the substitution of the hydroxyl group with a methoxy group. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-6-methoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxynaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Lacks the methoxy group, making it less hydrophobic.
6-Methoxy-1,4-naphthoquinone: Lacks the hydroxyl group, affecting its reactivity.
1,4-Naphthoquinone: The parent compound without any substituents.
Uniqueness
2-Hydroxy-6-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which enhance its solubility and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-hydroxy-6-methoxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-15-6-2-3-7-8(4-6)9(12)5-10(13)11(7)14/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDJZQSOUDOKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454655 | |
Record name | 2-hydroxy-6-methoxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-31-0 | |
Record name | 2-hydroxy-6-methoxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.